KS-Selectride solution

Catalog No.
S1923959
CAS No.
67966-25-0
M.F
C15H33BK
M. Wt
263.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KS-Selectride solution

CAS Number

67966-25-0

Product Name

KS-Selectride solution

Molecular Formula

C15H33BK

Molecular Weight

263.3 g/mol

InChI

InChI=1S/C15H33B.K/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1

InChI Key

DMAHEVBTBUVEMP-UHFFFAOYSA-N

SMILES

[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C.[K+]

Canonical SMILES

[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C.[K+]

CID 23676661 refers to a solution of Potassium tris(dimethylamino)borohydride, also known as KS-Selectride, on PubChem, a database of chemical information maintained by the National Institutes of Health [].

Scientific Research Application

KS-Selectride is a commonly used reducing agent in organic chemistry []. Reduction reactions are a fundamental type of chemical reaction where an element or compound gains electrons and its oxidation state decreases. KS-Selectride is particularly valuable because of its selectivity, meaning it can target specific functional groups within a molecule while leaving others intact [].

Here are some specific examples of scientific research applications of KS-Selectride:

  • Carbonyl reduction

    KS-Selectride is a powerful tool for converting carbonyl groups (C=O) to alcohols (C-OH) []. This reaction is crucial for the synthesis of many organic compounds, including pharmaceuticals, fragrances, and polymers.

  • Alkene reduction

    KS-Selectride can also be used to reduce alkenes (C=C) to alkanes (C-C). This reaction is useful for creating saturated carbon chains, which are important building blocks for many organic molecules.

  • Reductive amination

    KS-Selectride can be used in reductive amination reactions, which form carbon-nitrogen bonds (C-N). These reactions are important for synthesizing amines, a functional group found in many biologically active molecules.

KS-Selectride solution is a chemical compound known for its utility in organic synthesis as a reducing agent. It is a solution of potassium trisiamylborohydride in tetrahydrofuran, with the molecular formula C₁₅H₃₄BK and a CAS number of 67966-25-0. This compound is characterized by its high reactivity and selectivity in reducing carbonyl compounds, making it valuable in synthetic organic chemistry .

  • The reducing ability of KS-Selectride arises from the high negative charge density on the boron atom. This polarization weakens the B-H bond, making the hydride a good nucleophile attracted to the electrophilic carbonyl carbon [].
  • The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent protonation by the solvent (often methanol) furnishes the alcohol product [].
  • KS-Selectride is a strong reducing agent and can ignite upon contact with air or moisture [].
  • It is corrosive and can cause skin and eye irritation [].
  • It is recommended to handle KS-Selectride solution under a fume hood while wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat [].

KS-Selectride solution primarily acts as a nucleophilic hydride donor. It is particularly effective in the stereoselective reduction of ketones and aldehydes to their corresponding alcohols. The general reaction can be summarized as follows:

R2C O+KS SelectrideR2C OH +byproducts\text{R}_2\text{C O}+\text{KS Selectride}\rightarrow \text{R}_2\text{C OH }+\text{byproducts}

In this reaction, the carbonyl group (C=O) of the ketone or aldehyde is reduced to an alcohol (C(OH)) through the transfer of hydride ions from the KS-Selectride solution . The selectivity of this reaction can be influenced by various factors, including steric and electronic properties of the substrates involved.

The synthesis of KS-Selectride solution typically involves the reaction of potassium hydride with triisobutylborane in tetrahydrofuran. The process can be summarized in the following steps:

  • Preparation of Triisobutylborane: This can be synthesized from boron trifluoride and isobutylene.
  • Reaction with Potassium Hydride: The potassium hydride is added to a solution of triisobutylborane in tetrahydrofuran under inert conditions.
  • Formation of KS-Selectride: The resulting mixture is stirred until complete reaction occurs, yielding KS-Selectride solution .

KS-Selectride solution finds numerous applications in organic chemistry:

  • Stereoselective Reductions: It is widely used for reducing ketones and aldehydes to alcohols with high stereoselectivity.
  • Synthesis of Alcohols: This compound facilitates the synthesis of complex alcohols that are otherwise difficult to obtain through traditional methods.
  • Research

Interaction studies involving KS-Selectride solution focus on its reactivity with various functional groups. For example, it has been shown to react selectively with carbonyl groups while remaining inert towards other functional groups under certain conditions. This selectivity makes it an important tool for chemists looking to manipulate specific molecular features without affecting others.

Moreover, studies indicate that the choice of solvent can significantly influence the reactivity and selectivity of KS-Selectride. Tetrahydrofuran is commonly used due to its ability to stabilize reactive intermediates during reactions .

Several compounds exhibit similar reducing properties to KS-Selectride solution. Here’s a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Lithium triethylborohydrideC₉H₁₃BLiMore reactive but less selective than KS-Selectride
Sodium borohydrideNaBH₄Widely used but less stereoselective; reacts with water
TriisobutylboraneC₁₂H₂₇BUsed for similar reductions but requires activation

KS-Selectride stands out due to its selectivity and ability to perform stereoselective reductions effectively, making it preferable for specific synthetic applications .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Dates

Modify: 2024-04-15

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